6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
570409-64-2 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-amino-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H2,(H3,6,8,9,11) |
InChI Key |
XJRHRAHPIRWUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(NC2=O)N)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction facilitates the formation of the fused pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Reaction Mechanisms
The formation of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves amidination , imination , and heterocyclization steps:
Structural Characterization
The compound is characterized using IR , ¹H NMR , and mass spectrometry :
Post-Synthetic Modifications
Derivatives can be modified via:
-
Chlorination : Using PCl₃ or POCl₃ to introduce halogen substituents .
-
Amination : Reaction with aromatic amines (e.g., aniline) to form substituted derivatives .
-
Condensation : Reaction with aromatic aldehydes to form benzylideneamino derivatives .
Data Tables
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amines
| Compound | Aryl Nitrile | Yield | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 3a | 4-Bromobenzonitrile | 70% | 3294 (NH₂), 3161 (NH₂) |
| 3b | 4-Chlorobenzonitrile | 72% | 3,434 (NH₂) |
| 3e | 3-Methylbenzonitrile | 87% | 3,434 (NH₂) |
Table 2: Spectral Data for this compound
| Spectral Data | Value |
|---|---|
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 151.13 g/mol |
| ¹H NMR | δ 11.52 ppm (NH), aromatic signals |
| IR | 3,426 cm⁻¹ (NH), 1,680 cm⁻¹ (C=O) |
Research Findings
-
Antimicrobial Activity : Derivatives show significant activity against bacteria and fungi, with compounds 2e, 2f, and 2g exhibiting IC₅₀ values comparable to standard drugs .
-
Anticancer Potential : Related pyrazolopyrimidines (e.g., compound 1a ) demonstrate cytotoxicity against tumor cell lines, with IC₅₀ values in the low micromolar range .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 6-amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as anticancer agents. For instance, a novel pyrazolo[3,4-d]pyrimidine derivative demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound exhibited an IC50 of 2.24 µM against A549 cells, significantly lower than that of doxorubicin, a standard chemotherapeutic agent (IC50 = 9.20 µM) .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 1a | A549 | 2.24 | Doxorubicin: 9.20 |
| 1d | MCF-7 | 1.74 | - |
| 1e | HepG2 | - | - |
The mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis . This suggests that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity.
Treatment of Infectious Diseases
The compound has also been investigated for its efficacy against visceral leishmaniasis (VL), a severe parasitic disease prevalent in developing countries. A study identified a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold that showed promising results when orally administered in a mouse model of VL. The optimized compounds demonstrated significant efficacy against Leishmania donovani amastigotes .
Table 2: Efficacy Against Visceral Leishmaniasis
| Compound Type | Administration Route | Efficacy Observed |
|---|---|---|
| Optimized Scaffold | Oral | Significant |
This finding underscores the potential for developing new treatments for VL using pyrazolo[3,4-d]pyrimidine derivatives.
Immunotherapeutic Applications
Research has also explored the synthesis of guanosine analogues derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one for immunotherapy purposes. Various derivatives were evaluated for their ability to enhance murine immune functions. For example, certain 3-substituted derivatives showed promising immunomodulatory effects .
Table 3: Immunotherapeutic Potential of Derivatives
| Derivative Type | Immune Function Potentiation |
|---|---|
| 2-amino-3-methyl | Moderate |
| 2-amino-3-phenyl | High |
| 3,6-diamino | Low |
These findings indicate that derivatives of this compound could serve as valuable candidates for developing new immunotherapeutic agents.
Mechanism of Action
The mechanism of action of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Bioactivities
Key Observations:
- Antimicrobial Activity : Derivatives with alkyl/aryl substitutions at position 6 (e.g., 2e, 2f, 2g) exhibit enhanced antimicrobial activity compared to unmodified analogs. For example, compound 2g (6-aryl substitution) showed a zone of inhibition comparable to ciprofloxacin against E. coli .
- Antitumor Activity : Chloromethyl or hydrazide groups at position 6 (e.g., compound 1) significantly improve cytotoxicity. Compound 1 demonstrated an IC50 of 0.03 µM against MCF7 cells, surpassing methotrexate (reference drug) .
- Electron Delocalization: The 6-amino group in 5-amino-6-(4-fluorophenylamino)-derivative enhances electron delocalization across the pyrazolo-pyrimidine core, improving structural stability and binding to biological targets .
Key Observations:
- Microwave-Assisted Synthesis : Reduced reaction time (4–8 hours vs. 24 hours conventionally) and improved yields (83% for compound 15a vs. 65% conventionally) .
- Green Chemistry: The Preyssler nanocatalyst (Cs12H2) enabled solvent-free, high-yield synthesis of 6-aryl derivatives, avoiding toxic reagents .
Pharmacological Targets and Selectivity
- Antimicrobial Targets: Derivatives with 6-alkyl/aryl groups inhibit bacterial DNA gyrase or fungal lanosterol demethylase .
- Anticancer Targets : 6-Thioether or chloromethyl groups enhance inhibition of ALDH1A or PARP-1, inducing apoptosis in cancer cells .
- Structural Limitations : Bulky substituents at position 1 (e.g., 2,4-dinitrophenyl in 2a) may reduce solubility, limiting bioavailability .
Biological Activity
6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves cyclization reactions of ortho-amino esters with various nitriles under different conditions. Recent studies have employed both conventional and microwave-assisted methods to enhance yields and reaction efficiency. For instance, a study reported successful synthesis through the cyclization of an ortho-amino ester of pyrazole with aliphatic/aromatic nitriles, yielding several derivatives evaluated for biological activity .
Biological Activity Overview
This compound exhibits a range of pharmacological activities:
-
Anticancer Activity
- Several derivatives of pyrazolo[3,4-d]pyrimidine have shown significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated cytotoxicity through apoptosis induction in MCF-7 breast cancer cells .
- A specific derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating its potential as an effective anticancer agent .
-
Adenosine Receptor Affinity
- Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective ligands for adenosine receptors, particularly A1 and A2 subtypes. The most potent compound in a series exhibited an IC50 of 6.4 x 10^-6 M for the A1 receptor and 19.2 x 10^-6 M for the A2 receptor, suggesting potential therapeutic applications in modulating adenosine signaling pathways .
- Antimicrobial Properties
The biological activity of this compound derivatives is often linked to their ability to interact with specific molecular targets:
- EGFR Inhibition : Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation .
- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in cancer cells, which is a critical mechanism by which they exert their antiproliferative effects .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
